(R)-(+)-Atenolol
Overview
Description
(R)-atenolol is the (R)-enantiomer of atenolol.
Biochemical Analysis
Biochemical Properties
®-Atenolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with beta-1 adrenergic receptors, which are G protein-coupled receptors located predominantly in the heart. By binding to these receptors, ®-Atenolol inhibits the action of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. Additionally, ®-Atenolol has been shown to interact with antioxidant enzymes, influencing oxidative stress levels in cells .
Cellular Effects
®-Atenolol exerts various effects on different types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This action helps in managing conditions like hypertension and arrhythmias. Furthermore, ®-Atenolol influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By inhibiting the production of cAMP, ®-Atenolol reduces the activation of protein kinase A (PKA), which in turn affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of ®-Atenolol involves its binding to beta-1 adrenergic receptors, preventing the activation of these receptors by catecholamines. This inhibition leads to a decrease in the production of cAMP, which is a crucial second messenger in cellular signaling. The reduction in cAMP levels results in decreased activation of PKA, leading to a cascade of effects that ultimately reduce heart rate and contractility. Additionally, ®-Atenolol has been found to modulate the expression of certain genes, such as those involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Atenolol have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods. Studies have shown that prolonged exposure to ®-Atenolol can lead to adaptive changes in cellular function, such as upregulation of beta-1 adrenergic receptors or alterations in gene expression related to oxidative stress . These long-term effects are crucial for understanding the therapeutic and adverse effects of ®-Atenolol in clinical settings.
Dosage Effects in Animal Models
The effects of ®-Atenolol vary with different dosages in animal models. At therapeutic doses, ®-Atenolol effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, it can cause bradycardia, hypotension, and other toxic effects. Studies in animal models have also shown threshold effects, where low doses of ®-Atenolol may not produce significant changes, but higher doses lead to pronounced physiological responses .
Metabolic Pathways
®-Atenolol is involved in several metabolic pathways, primarily those related to its metabolism and excretion. The compound is metabolized in the liver by enzymes such as cytochrome P450, and its metabolites are excreted through the kidneys. ®-Atenolol can also affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in oxidative stress and energy metabolism .
Transport and Distribution
Within cells and tissues, ®-Atenolol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The distribution of ®-Atenolol is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of ®-Atenolol is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and cell membrane. Post-translational modifications and targeting signals may direct ®-Atenolol to specific organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of ®-Atenolol helps in elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045753 | |
Record name | R-(+)-Atenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56715-13-0 | |
Record name | (+)-Atenolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56715-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Atenolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Atenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | R-(+)-Atenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATENOLOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG132I00WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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